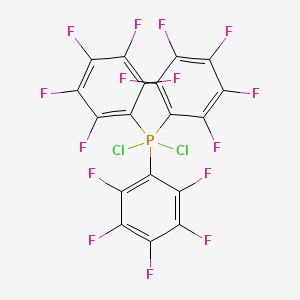

Phosphorane, dichlorotris(pentafluorophenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dichloro[tris(pentafluorophenyl)]phosphorane is a chemical compound with the molecular formula C18Cl2F15P. It is known for its unique structure, which includes three pentafluorophenyl groups attached to a phosphorus atom, along with two chlorine atoms. This compound is often used in research and industrial applications due to its distinctive properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichloro[tris(pentafluorophenyl)]phosphorane can be synthesized through various methods. One common approach involves the reaction of tris(pentafluorophenyl)phosphine with chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:

(C6F5)3P+Cl2→(C6F5)3PCl2

Industrial Production Methods

Industrial production of dichloro[tris(pentafluorophenyl)]phosphorane often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Dichloro[tris(pentafluorophenyl)]phosphorane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

Common reagents used in reactions with dichloro[tris(pentafluorophenyl)]phosphorane include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving dichloro[tris(pentafluorophenyl)]phosphorane depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of phosphoramidates, while reactions with alcohols can produce phosphorates .

Wissenschaftliche Forschungsanwendungen

Dichloro[tris(pentafluorophenyl)]phosphorane has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.

Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of dichloro[tris(pentafluorophenyl)]phosphorane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, forming stable complexes with other molecules. The molecular targets and pathways involved in its reactions depend on the specific context and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to dichloro[tris(pentafluorophenyl)]phosphorane include:

Tris(pentafluorophenyl)phosphine: A precursor in the synthesis of dichloro[tris(pentafluorophenyl)]phosphorane.

Tris(pentafluorophenyl)phosphine oxide: A related compound with an oxygen atom bonded to the phosphorus atom.

Tris(pentafluorophenyl)phosphoramide: A derivative formed through substitution reactions with amines.

Uniqueness

Dichloro[tris(pentafluorophenyl)]phosphorane is unique due to its specific combination of pentafluorophenyl groups and chlorine atoms attached to a phosphorus center. This structure imparts distinctive reactivity and properties, making it valuable in various research and industrial applications .

Biologische Aktivität

Phosphorane, dichlorotris(pentafluorophenyl)-, commonly referred to as dichlorotris(pentafluorophenyl)phosphorane (DTPP), is a phosphorus-containing compound that has garnered attention in various fields of research, including organic chemistry and materials science. This article focuses on the biological activity of DTPP, exploring its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

DTPP is characterized by its unique structure, which includes three pentafluorophenyl groups attached to a phosphorus atom, along with two chlorine substituents. The chemical formula is represented as C15Cl2F15P. Its molecular structure contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 426.00 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents |

| Density | 1.65 g/cm³ |

Research indicates that DTPP exhibits significant biological activity, particularly in its role as a phosphorous source in biochemical reactions. It is known to interact with various biomolecules, influencing enzymatic processes and cellular signaling pathways.

- Enzyme Inhibition : DTPP has been observed to inhibit certain enzymes involved in phospholipid metabolism, which can impact cell membrane integrity and function.

- Antimicrobial Properties : Studies have shown that DTPP possesses antimicrobial activity against a range of pathogens, suggesting potential applications in pharmaceuticals and materials science.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at investigated the antimicrobial effects of DTPP against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth when exposed to varying concentrations of DTPP, indicating its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

In another study published by , the interaction of DTPP with phospholipase A2 was examined. The findings revealed that DTPP acts as an inhibitor, altering the enzyme's activity and suggesting implications for inflammatory processes.

Table 2: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

5864-22-2 |

|---|---|

Molekularformel |

C18Cl2F15P |

Molekulargewicht |

603.0 g/mol |

IUPAC-Name |

dichloro-tris(2,3,4,5,6-pentafluorophenyl)-λ5-phosphane |

InChI |

InChI=1S/C18Cl2F15P/c19-36(20,16-10(30)4(24)1(21)5(25)11(16)31,17-12(32)6(26)2(22)7(27)13(17)33)18-14(34)8(28)3(23)9(29)15(18)35 |

InChI-Schlüssel |

XJPPVPFQBRXUCW-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)(Cl)Cl)F)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.